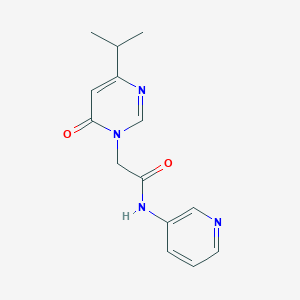

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-10(2)12-6-14(20)18(9-16-12)8-13(19)17-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKSYYGFEIGQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: Starting from a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

Introduction of the isopropyl group: This can be achieved through alkylation reactions using isopropyl halides under basic conditions.

Acetylation: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Coupling with pyridine: The final step involves coupling the pyrimidine derivative with a pyridine moiety, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

- 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

- 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Comparison

Compared to similar compounds, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide may exhibit unique properties due to the specific positioning and nature of its substituents

Biological Activity

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including a pyrimidine ring and an acetamide group, contribute to its diverse pharmacological properties.

Structural Characteristics

The compound can be described by the following structural formula:

Biological Activity Overview

Research indicates that compounds containing pyrimidine structures often demonstrate a wide range of biological activities, including:

- Anticancer Properties : Pyrimidine derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Many pyrimidine compounds exhibit significant antibacterial and antifungal effects.

- Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Interaction with Receptors : It may bind to various receptors, altering cellular responses and promoting therapeutic effects.

Anticancer Activity

A study evaluated the anticancer effects of related pyrimidine compounds, demonstrating that modifications in the structure significantly influenced their efficacy against cancer cells. The findings suggested that the introduction of an isopropyl group enhances solubility and bioavailability, which could improve therapeutic outcomes.

Antimicrobial Studies

Research has shown that similar pyrimidine derivatives possess antimicrobial properties against a range of pathogens. For instance, derivatives with similar structural motifs were tested for their ability to inhibit bacterial growth, showing promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Mechanisms

In preclinical studies, compounds analogous to this compound demonstrated significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests a potential for these compounds in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorine substitution on uracil | Anticancer (chemotherapy) |

| 2-Aminopyrimidine | Amino group at position 2 | Antimicrobial, anticancer |

| 4-Pyridone | Pyridine ring with carbonyl | Antiviral, anti-inflammatory |

The unique combination of an isopropyl substituent and an acetamide functionality in this compound may enhance its solubility and bioavailability compared to other structural analogs.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core followed by coupling with the pyridinyl-acetamide moiety. Key steps include:

- Reagents : Use bromine or acetic anhydride for halogenation or acetylation of intermediates. Catalysts like palladium for cross-coupling reactions may enhance efficiency .

- Conditions : Optimize temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF for solubility of polar intermediates). Reaction times range from 6–24 hours, depending on step complexity .

Table 1 : Example Reaction Optimization

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Acetic anhydride | DMF | 100 | 65–75 |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | THF | 80 | 50–60 |

Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton and carbon environments, particularly the pyrimidinone carbonyl (δ ~165–170 ppm) and pyridinyl aromatic signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₈N₄O₂: 298.14) .

- HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s interaction with metabolic or signaling pathways?

- Methodological Answer :

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners. For example, pyrimidinone derivatives often target kinases or G-protein-coupled receptors .

- Pathway Analysis : Combine RNA sequencing (post-treatment) with pathway enrichment tools (e.g., KEGG) to identify dysregulated pathways. Validate via Western blot for phosphorylated signaling nodes (e.g., ERK, AKT) .

Table 2 : Example In Vitro Activity Data

| Cell Line | Assay Type | IC₅₀ (µM) | Mechanism Hypothesis |

|---|---|---|---|

| HeLa | Antiproliferative | 12.3 ± 1.2 | Apoptosis via caspase-3 activation |

| HepG2 | Cytotoxicity | 18.7 ± 2.1 | ROS-mediated stress |

Q. What strategies are recommended for resolving contradictions in reported biological activity data across experimental models?

- Methodological Answer :

- Variable Standardization : Control for cell line passage number, serum concentration, and assay duration. For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in viability assays .

- Dose-Response Validation : Use orthogonal assays (e.g., live-cell imaging vs. MTT) to confirm activity.

- Metabolic Stability : Test compound stability in culture media (e.g., LC-MS to quantify degradation over 24 hours) .

Q. What are the key considerations for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility.

- LogP Optimization : Adjust substituents (e.g., isopropyl vs. ethyl groups) to achieve LogP ~2–3 for balanced permeability and solubility .

- In Vivo PK : Monitor plasma half-life in rodent models via LC-MS/MS. For low oral bioavailability, consider prodrug strategies (e.g., esterification of acetamide) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s efficacy in enzyme inhibition versus cell-based assays?

- Methodological Answer :

- Enzyme vs. Cellular Context : Enzymatic assays (e.g., fluorescence-based kinase assays) may lack cellular complexity (e.g., membrane permeability, off-target effects). Validate using cell-permeable inhibitors/activators as controls .

- Redundancy Pathways : Compensatory mechanisms in cells (e.g., parallel signaling) may mask target inhibition. Use CRISPR knockouts to isolate pathway contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.